molecular formula C22H21N3O3S B2975529 1-cyclopropyl-6-methyl-4-((1-(2-phenylthiazole-4-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one CAS No. 2034238-63-4

1-cyclopropyl-6-methyl-4-((1-(2-phenylthiazole-4-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one

Cat. No. B2975529
CAS RN: 2034238-63-4
M. Wt: 407.49
InChI Key: ANKMEILWCGMKMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopropyl-6-methyl-4-((1-(2-phenylthiazole-4-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C22H21N3O3S and its molecular weight is 407.49. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Research indicates that derivatives structurally related to the specified compound, particularly those incorporating azole and oxazolidinone frameworks, exhibit significant antibacterial properties. For instance, nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents have been developed to expand the spectrum of activity against Gram-negative organisms such as Haemophilus influenzae and Moraxella catarrhalis. These compounds demonstrate the potential for combating infections caused by fastidious Gram-negative bacteria, showcasing their therapeutic application in addressing antibiotic resistance (Genin et al., 2000).

Synthesis and Characterization

The synthesis of nitrogen-carbon-linked azolylphenyl oxazolidinone antibacterial agents highlights the methodology for preparing compounds with potential antibacterial activity. This includes the use of various azole moieties to modify the antibacterial efficacy of these agents, indicating a pathway for synthesizing related compounds (Genin et al., 2000).

Anticancer and Anti-inflammatory Properties

Compounds featuring azetidinone, pyrrolidine, and thiazole derivatives have been explored for their anticancer and anti-inflammatory properties. For example, novel pyrazolopyrimidines derivatives have shown promise as anticancer and anti-5-lipoxygenase agents, suggesting potential therapeutic applications in cancer treatment and inflammation management (Rahmouni et al., 2016).

Antimycobacterial and DNA Cleavage Efficiency

Azo molecules derived from 2-aminothiazole have demonstrated significant antimycobacterial activity and DNA cleavage efficiency, offering potential applications in treating tuberculosis and other mycobacterial infections, as well as in genetic research and drug development (Ravi et al., 2020).

Antidepressant and Nootropic Agents

Spirothiazolidine analogs have been synthesized and evaluated for their potential as antidepressant and nootropic agents, indicating the compound's relevance in neuropharmacological research and therapy for mood disorders and cognitive impairment (Thomas et al., 2016).

properties

IUPAC Name

1-cyclopropyl-6-methyl-4-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]oxypyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c1-14-9-17(10-20(26)25(14)16-7-8-16)28-18-11-24(12-18)22(27)19-13-29-21(23-19)15-5-3-2-4-6-15/h2-6,9-10,13,16,18H,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKMEILWCGMKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=CSC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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